molecular formula C6H11BO3 B13473110 [(Oxan-4-ylidene)methyl]boronic acid

[(Oxan-4-ylidene)methyl]boronic acid

Cat. No.: B13473110
M. Wt: 141.96 g/mol
InChI Key: OBLBIZHJPRBFLC-UHFFFAOYSA-N
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Description

[(Oxan-4-ylidene)methyl]boronic acid is a boronic acid derivative that has garnered interest in various fields of chemistry and biology due to its unique chemical properties. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in a range of applications, including sensing, catalysis, and drug delivery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Oxan-4-ylidene)methyl]boronic acid typically involves the reaction of boronic esters with appropriate precursors. One common method is the dehydration of boric acid with alcohols to form borate esters, which are then converted to boronic acids . The reaction conditions often require mild temperatures and the presence of catalysts to facilitate the formation of the desired boronic acid derivative.

Industrial Production Methods

Industrial production of boronic acids, including this compound, often involves large-scale synthesis using borate esters as intermediates. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

[(Oxan-4-ylidene)methyl]boronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic esters or other boron-containing compounds.

    Reduction: Reduction reactions can convert the boronic acid to its corresponding boronate ester.

    Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents like ethanol or water .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield boronic esters, while reduction can produce boronate esters .

Mechanism of Action

The mechanism of action of [(Oxan-4-ylidene)methyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, including enzymes and receptors, thereby influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

[(Oxan-4-ylidene)methyl]boronic acid is unique due to its specific structure, which imparts distinct reactivity and binding properties compared to other boronic acids. Its ability to form stable yet reversible bonds with diols makes it particularly valuable in applications requiring precise molecular recognition and interaction .

Properties

Molecular Formula

C6H11BO3

Molecular Weight

141.96 g/mol

IUPAC Name

oxan-4-ylidenemethylboronic acid

InChI

InChI=1S/C6H11BO3/c8-7(9)5-6-1-3-10-4-2-6/h5,8-9H,1-4H2

InChI Key

OBLBIZHJPRBFLC-UHFFFAOYSA-N

Canonical SMILES

B(C=C1CCOCC1)(O)O

Origin of Product

United States

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